molecular formula C9H19NO B13152591 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol

Cat. No.: B13152591
M. Wt: 157.25 g/mol
InChI Key: QLNFZEXGZGFNPJ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol is a chemical compound with the molecular formula C9H19NO It is characterized by the presence of a cyclobutyl ring attached to a butanol chain, with an aminomethyl group attached to the cyclobutyl ring

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]butan-1-ol

InChI

InChI=1S/C9H19NO/c1-2-4-8(11)9(7-10)5-3-6-9/h8,11H,2-7,10H2,1H3

InChI Key

QLNFZEXGZGFNPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1(CCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol typically involves the reaction of cyclobutylmethylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, with the use of advanced equipment and techniques for purification and isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclobutyl ring provides structural stability and can modulate the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol: Similar structure with a cyclobutanol ring.

    1-(Aminomethyl)cyclobutane: Lacks the butanol chain.

    Cyclobutylmethylamine: Contains the aminomethyl group but lacks the butanol chain.

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol is unique due to the combination of the cyclobutyl ring, aminomethyl group, and butanol chain. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol is a complex organic compound notable for its potential biological activities, particularly as a kinase inhibitor. This compound features a unique cyclobutane structure, which contributes to its distinct properties and interactions within biological systems. Understanding its biological activity is crucial for developing therapeutic agents targeting various diseases, including cancer.

Chemical Structure and Properties

The molecular formula of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol is C₉H₁₇N₁O₁, indicating the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural configuration includes an aminomethyl group that can form hydrogen bonds, enhancing its interaction with biological targets.

The mechanism of action for 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol primarily involves its interaction with protein kinases. Kinases play a pivotal role in cellular signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound may modulate critical signaling pathways associated with tumor growth and progression.

Key Points:

  • Hydrogen Bonding : The aminomethyl group facilitates hydrogen bonding with active sites on enzymes.
  • Structural Rigidity : The cyclobutane ring contributes to the compound's binding affinity and specificity towards its targets.

Biological Activity

Research indicates that 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol exhibits significant inhibitory effects on multiple protein kinases. This inhibition can potentially lead to reduced tumor cell proliferation and survival.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits various kinases involved in cancer signaling pathways. For instance:

  • Cell Proliferation Assays : Studies showed a marked decrease in cell viability in cancer cell lines treated with the compound compared to untreated controls.
  • Enzyme Inhibition Assays : Specific enzyme assays confirmed the inhibitory potency against target kinases.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
3-[1-(Aminomethyl)cyclobutyl]butan-1-olContains a butan-1-ol moietyModerate kinase inhibition
trans-3-(Aminomethyl)-1-methylcyclobutanolMethyl substitution on cyclobutaneVariable potency
3-(Trifluoromethyl)cyclobutane derivativesFluorinated cyclobutaneEnhanced lipophilicity

Case Studies

Several studies have explored the therapeutic potential of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol:

  • Study on Tumor Growth Inhibition : A recent study assessed the compound's effect on tumor growth in xenograft models. Results indicated significant tumor size reduction compared to controls, suggesting potential as an anti-cancer agent.
  • Kinase Selectivity Profile : Research evaluated the selectivity of the compound for different kinases, revealing a preferential inhibition pattern that could minimize off-target effects.

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